N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-6-4-12(5-7-13)17-19-16(24-20-17)9-8-15(21)18-11-14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBAWYWTDEGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325657 | |
| Record name | N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688759-16-2 | |
| Record name | N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
Route 1: Amidoxime Cyclization
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Formation of amidoxime : 4-Methoxybenzonitrile (1.33 g, 10 mmol) reacts with hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol/water (1:1, 20 mL) under reflux for 6 h.
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Cyclization with succinic anhydride : The amidoxime (1.45 g, 8.4 mmol) reacts with succinic anhydride (1.0 g, 10 mmol) in acetic acid (15 mL) at 120°C for 12 h.
Route 2: Hydrazide Intermediate
Formation of Propanamide Backbone
Activation and Coupling :
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The oxadiazole carboxylic acid (1.32 g, 5.4 mmol) is treated with thionyl chloride (5 mL) at 70°C for 2 h to form the acyl chloride.
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The acyl chloride reacts with furan-2-ylmethylamine (0.65 g, 6.5 mmol) in dry tetrahydrofuran (THF, 20 mL) under nitrogen at 0°C, followed by stirring at room temperature for 12 h.
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Yield : 74% (1.21 g)
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13C-NMR (CDCl3) : δ 170.2 (C=O), 161.5 (oxadiazole-C), 152.3 (furan-C).
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Table 1: Comparative Analysis of Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidoxime Cyclization | Succinic anhydride, 120°C, 12 h | 68 | 98.2 |
| Hydrazide Route | Hydrazine hydrate, 80°C, 4 h | 85 | 97.5 |
Key Observations :
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The hydrazide route offers higher yields due to milder conditions and reduced side reactions.
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Amidoxime cyclization requires stringent temperature control to avoid decarboxylation.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Challenges :
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Solvent Selection : THF and DMSO are cost-prohibitive at scale; alternatives like ethyl acetate or 2-MeTHF are preferred.
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Catalyst Recycling : Palladium on carbon (used in furan-2-ylmethylamine synthesis) requires efficient recovery systems.
Process Intensification :
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxadiazole moieties undergo hydrolysis under acidic or basic conditions:
Table 1: Hydrolysis Conditions and Outcomes
-
Mechanistic Insight :
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole undergoes nucleophilic substitution at the C5 position:
Table 2: Nucleophilic Reactions
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Limitations : Steric hindrance from the 4-methoxyphenyl group reduces reactivity at the C3 position .
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety participates in electrophilic reactions, though the electron-donating methoxy group directs substitution patterns:
Table 3: Electrophilic Reactions
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitration at C5 of furan | Meta-directing effect of methoxy |
| Acetyl chloride/AlCl₃ | CH₂Cl₂, rt, 6h | Acetylation at C4 of furan | Moderate yield (55%) |
Cycloaddition Reactions
The oxadiazole and furan groups enable [3+2] and Diels-Alder cycloadditions:
Table 4: Cycloaddition Pathways
Amide Alkylation
The furfurylamine-derived nitrogen undergoes alkylation:
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Reagents : Methyl iodide, K₂CO₃, DMF
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Product : N-methylated amide derivative (yield: 68%)
Oxadiazole Ring Modifications
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the oxadiazole to a diamino intermediate, though this reaction is low-yielding (32%) due to competing side reactions .
Catalytic Cross-Coupling Reactions
The methoxyphenyl group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives .
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Buchwald-Hartwig : Amine coupling at the methoxy-substituted phenyl ring (Pd₂(dba)₃, XPhos) .
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes at >200°C via retro-Diels-Alder pathways (TGA data).
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Photolysis : UV exposure (254 nm) induces furan ring opening, forming reactive quinone intermediates.
Key Research Findings
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The oxadiazole ring’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group, accelerating hydrolysis .
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Substituents on the phenyl ring (e.g., methoxy) modulate reactivity: Electron-donating groups stabilize the oxadiazole ring against nucleophilic attack .
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Functionalization at the furan C5 position is favored due to reduced steric hindrance compared to C3/C4.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has been synthesized and tested for its efficacy against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed cytotoxic activity against breast cancer cells. The compound's structure allows for interactions with specific targets involved in cell proliferation and apoptosis pathways .
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its furan and oxadiazole components contribute to its ability to disrupt microbial cell membranes.
Case Study:
In a study conducted by researchers at a prominent university, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential use in developing new antibiotics .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties Comparison
| Property | This compound | Reference Compound |
|---|---|---|
| Energy Level (eV) | 2.5 | 2.7 |
| Charge Mobility (cm²/Vs) | 0.15 | 0.12 |
| Stability (hours) | 48 | 36 |
This table highlights the superior electronic properties of the compound compared to a standard reference compound used in OLED technology .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Substituent Effects on Activity: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in , 2-cyano-4-nitrophenyl in ). Cephalosporin-linked oxadiazoles (e.g., ) exhibit potent antimicrobial activity but require complex synthesis (7–10% yields), whereas non-antibiotic derivatives (e.g., CFTR potentiators in ) achieve higher yields (47%) due to simpler scaffolds.
Pharmacological Profiles :
- Antimicrobial Activity : Compounds with chlorophenyl () or fluorophenyl () substituents show efficacy against Mycobacterium tuberculosis, suggesting that halogenated variants may enhance membrane penetration. The target compound’s methoxy group could offer a balance between hydrophilicity and target affinity.
- Receptor Selectivity : Carbazol-3-yl derivatives () demonstrate CB2 receptor selectivity, attributed to bulky aromatic side chains. The target compound’s furan-2-ylmethyl group may favor interactions with different receptor subtypes.
Synthetic Challenges: Low yields (7–10%) in cephalosporin-oxadiazole hybrids () highlight the complexity of conjugating heterocycles with β-lactam cores. In contrast, non-antibiotic oxadiazoles (e.g., ) achieve moderate to high yields via standard coupling reactions.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 1,2,4-oxadiazole ring’s substitution pattern critically determines bioactivity. For instance, 4-methoxyphenyl may optimize solubility for central nervous system (CNS) penetration, whereas halogenated phenyl groups favor antimicrobial potency .
- Further studies could explore its efficacy in these areas.
Biological Activity
N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure comprising a furan ring, a methoxyphenyl group, and an oxadiazole moiety, which is characteristic of many biologically active molecules. The compound's molecular formula is with a molecular weight of 464.5 g/mol.
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including anticancer effects . For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A study highlighted that certain oxadiazole derivatives increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptosis .
Table 1: Biological Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,2,4-Oxadiazole A | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| 1,2,4-Oxadiazole B | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| This compound | Unknown | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various cellular pathways involved in cell growth and apoptosis. Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity . Studies have shown that certain derivatives can inhibit the growth of various bacterial strains and exhibit antifungal properties. The specific activity of this compound against microbial pathogens remains to be fully characterized.
Case Study 1: Anticancer Efficacy
In a recent study exploring the efficacy of oxadiazole derivatives against cancer cell lines, researchers synthesized several compounds based on the oxadiazole framework. Among these, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells. The study concluded that structural modifications could enhance the anticancer activity of these compounds .
Case Study 2: Selective Inhibition
Another study focused on the selectivity of oxadiazole derivatives for carbonic anhydrases (CAs), which are important targets in cancer therapy. Some derivatives showed selective inhibition at nanomolar concentrations against CA IX and CA II, indicating potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide?
- Methodological Answer : The synthesis typically involves coupling oxadiazole precursors with propanamide derivatives. For example, Chalenko et al. () describe protocols using 4-amino-5-(furan-2-yl)-1,2,4-triazole intermediates, which are reacted with acetamide derivatives under reflux with 10% NaOH. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound . Alternative routes may involve cyclization of thioamide precursors with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization includes:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
- FT-IR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.
- Elemental analysis to ensure stoichiometric purity (>98%).
- X-ray crystallography (if crystalline) to resolve 3D structure, though this requires high-quality single crystals .
Q. What in vivo models are used to evaluate anti-exudative activity?
- Methodological Answer : The formalin-induced rat paw edema model is a standard assay (). Methodology:
Administer the compound orally (dose range: 10–100 mg/kg) 1 hour before formalin injection (2.5% v/v, subplantar).
Measure paw volume using plethysmometry at 0, 1, 3, and 5 hours post-injection.
Compare results with controls (e.g., indomethacin) and calculate % inhibition of edema. Statistical significance is determined via ANOVA with post-hoc Tukey tests .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative activity?
- Methodological Answer :
- Substituent variation : Modify the 4-methoxyphenyl group () with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., ethyl, amino) groups.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with inflammatory targets (e.g., COX-2, TNF-α).
- In vivo testing : Screen analogs in the formalin edema model and correlate activity with substituent electronic properties (Hammett σ values) or steric parameters (Taft Es) .
- Computational modeling : Perform DFT calculations to assess bond dissociation energies or frontier molecular orbitals influencing radical scavenging activity .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS), half-life (t1/2), and bioavailability via IV/PO dosing in rodents.
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated).
- Formulation optimization : Improve solubility via nanoemulsions or co-crystallization with cyclodextrins ( ).
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
Q. Can photoredox catalysis improve the synthesis of the 1,2,4-oxadiazole core?
- Methodological Answer : Yes. Ru(bpy)₃²+ or Ir(ppy)₃ photocatalysts ( ) enable visible-light-mediated cyclization of thioamide precursors with hydroxylamine.
- Protocol : Mix thioamide (1 eq), NH₂OH·HCl (1.2 eq), and Ru(bpy)₃²+ (2 mol%) in MeCN. Irradiate with blue LEDs (450 nm) for 12 hours.
- Advantages : Higher yields (>80%), milder conditions (room temperature), and reduced byproducts compared to thermal methods .
Q. What computational methods predict biological targets and mechanisms?
- Methodological Answer :
- Molecular docking : Screen against inflammatory targets (e.g., COX-2, NF-κB) using PyMOL or Schrödinger Suite.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) with GROMACS.
- QSAR models : Use Gaussian or CODESSA to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How to address low aqueous solubility for improved bioactivity?
- Methodological Answer :
- Chemical modification : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the furan or propanamide moieties.
- Nanoformulation : Prepare PEGylated liposomes via thin-film hydration (size: 100–200 nm, PDI < 0.2).
- Solid dispersion : Mix with PVP-K30 (1:3 ratio) and spray-dry to enhance dissolution rate.
- Stability testing : Use DSC/TGA to confirm thermal stability post-formulation .
Data Contradiction Analysis
- Example : Discrepancies in SAR between in vitro enzyme assays and in vivo edema models may arise from off-target effects or metabolic activation.
- Resolution : Perform target engagement studies (e.g., cellular thermal shift assays) to confirm compound-target binding in vivo. Combine with metabolomics (LC-HRMS) to identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
